7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Overview
Description
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It has been used as a reactant in the total synthesis of steroidal alkaloids cortistatins . It has also been used in the stereoselective preparation of hydroanthracenol and related polycyclic compounds via Ti (Oi-Pr) 4 -promoted photoenolization Diels-Alder reaction
Biochemical Pathways
The compound’s role in the synthesis of steroidal alkaloids suggests it may interact with pathways involved in steroid biosynthesis or metabolism .
Result of Action
Its use in the synthesis of steroidal alkaloids suggests it may have a role in the production or modification of these compounds .
Properties
IUPAC Name |
7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAZSZTENLTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344375 | |
Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19576-08-0 | |
Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main challenge in synthesizing the 5-monoacetal derivative of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione?
A1: Directly forming the 5-monoacetal (5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-l(7aH)-one) from this compound under mild conditions proves challenging due to the formation of complex mixtures. These mixtures often contain the desired 5-monoacetal alongside its conjugated enone isomer, the diacetal, and the 1-monoacetal. []
Q2: Can you describe a more efficient method for synthesizing the 5-monoacetal derivative?
A2: A more efficient synthesis involves a multi-step process: First, convert this compound into its 1-cyanohydrin derivative. Then, form the corresponding 5-acetal of the 1-cyanohydrin. Finally, eliminate HCN from the 1-cyanohydrin group using pyridine. This method yields the desired 5-monoacetal with a significantly higher overall yield (66%). []
Q3: What happens when the pyrolysis temperature of 5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-1(7aH)-one is increased?
A4: Increasing the pyrolysis temperature to 740°C leads to a significant shift in the product distribution. Instead of the desired diene acetal, p-cresol becomes the major product. This highlights the importance of carefully controlling the pyrolysis temperature to obtain the desired product. []
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